molecular formula C20H26N4O3 B12156966 N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B12156966
M. Wt: 370.4 g/mol
InChI Key: GNSICAFISZEJPB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a methoxyphenethyl group, and a methoxypyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the piperidine ring with a 4-methoxyphenethyl halide under basic conditions.

    Attachment of the Methoxypyridazinyl Group: The final step involves the coupling of the intermediate with a 6-methoxypyridazin-3-yl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

N-(4-methoxyphenethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide: can be compared with other similar compounds, such as:

    N-(4-methoxyphenethyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide: Differing by the presence of a methyl group instead of a methoxy group on the pyridazinyl ring.

    N-(4-methoxyphenethyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: Differing by the presence of a chlorine atom instead of a methoxy group on the pyridazinyl ring.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-26-17-5-3-15(4-6-17)9-12-21-20(25)16-10-13-24(14-11-16)18-7-8-19(27-2)23-22-18/h3-8,16H,9-14H2,1-2H3,(H,21,25)

InChI Key

GNSICAFISZEJPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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